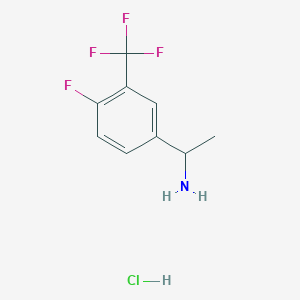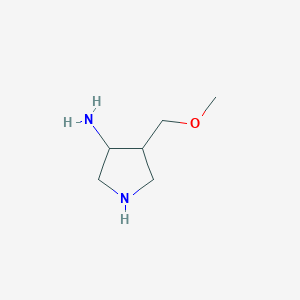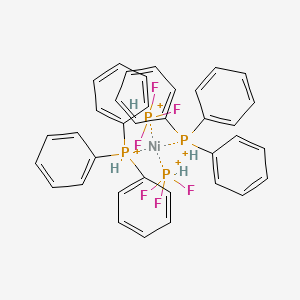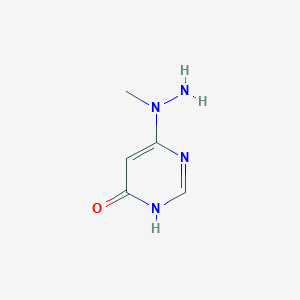
(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol is a chiral compound featuring a triazole ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.
Formation of the Triol: The triol moiety can be synthesized through a series of reduction and protection-deprotection steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
化学反応の分析
Types of Reactions
Oxidation: The triol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and KMnO4.
Reduction: Reducing agents such as LiAlH4 and NaBH4 can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 and HNO3.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its triazole moiety.
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.
作用機序
The mechanism of action of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl group can participate in π-π interactions. The triol moiety can form hydrogen bonds with biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)ethane-1,2-diol: Similar structure but with one less hydroxyl group.
(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol: Similar structure but with an additional hydroxyl group.
Uniqueness
Hydrogen Bonding: The triol moiety allows for extensive hydrogen bonding, which can influence the compound’s reactivity and interactions.
Chirality: The chiral centers in the compound provide unique stereochemical properties that can be exploited in asymmetric synthesis and drug development.
特性
CAS番号 |
6631-53-4 |
|---|---|
分子式 |
C11H13N3O3 |
分子量 |
235.24 g/mol |
IUPAC名 |
(1S,2R)-1-(2-phenyltriazol-4-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13N3O3/c15-7-10(16)11(17)9-6-12-14(13-9)8-4-2-1-3-5-8/h1-6,10-11,15-17H,7H2/t10-,11+/m1/s1 |
InChIキー |
BAAINTSMEYOAIX-MNOVXSKESA-N |
異性体SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@@H](CO)O)O |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)

![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)



![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)




![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)

